1-(2-Bromoethoxy)naphthalene
Overview
Description
1-(2-Bromoethoxy)naphthalene is an organic compound with the molecular formula C12H11BrO. It consists of a naphthalene ring substituted with a bromoethoxy group at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)naphthalene can be synthesized through the reaction of naphthalen-2-ol with potassium hydroxide in ethanol, followed by the addition of 2-bromoethanol. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethoxy)naphthalene primarily undergoes substitution reactions due to the presence of the bromoethoxy group. These reactions include nucleophilic substitution, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Electrophilic Aromatic Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation, under acidic conditions.
Major Products:
Nucleophilic Substitution: The major products are derivatives where the bromine atom is replaced by the nucleophile.
Electrophilic Aromatic Substitution: Products include nitro and sulfonic acid derivatives of naphthalene.
Scientific Research Applications
1-(2-Bromoethoxy)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)naphthalene involves its ability to undergo substitution reactions, which can modify its structure and reactivity. The bromoethoxy group is a key functional group that facilitates these reactions, allowing the compound to interact with various molecular targets and pathways .
Comparison with Similar Compounds
1-(2-Bromoethyl)naphthalene: Similar structure but with an ethyl group instead of an ethoxy group.
2-(2-Bromoethoxy)naphthalene: The bromoethoxy group is positioned at the 2 position of the naphthalene ring.
Uniqueness: 1-(2-Bromoethoxy)naphthalene is unique due to the specific positioning of the bromoethoxy group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research .
Biological Activity
1-(2-Bromoethoxy)naphthalene is an organic compound characterized by a naphthalene ring substituted with a bromoethoxy group, with the chemical formula C₁₂H₁₁BrO. This compound has garnered attention for its notable biological activities, particularly in pest control applications and potential interactions with biological systems.
Chemical Structure and Properties
The presence of the bromoethoxy substituent enhances the reactivity of the naphthalene ring, allowing for various chemical transformations. Its structure can be summarized as follows:
- Chemical Formula : C₁₂H₁₁BrO
- Molecular Weight : 253.12 g/mol
- Functional Groups : Aromatic (naphthalene), ether (bromoethoxy)
Larvicidal Properties
Research has demonstrated that this compound exhibits significant larvicidal activity against Aedes aegypti, a mosquito species known for transmitting diseases such as dengue and Zika virus. A study reported:
- 100% larval mortality within 24 hours of exposure to the compound, indicating its potential use in vector control strategies aimed at reducing disease transmission .
The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or metabolic pathways within the larvae, leading to increased mortality rates. Future studies are needed to explore these interactions at a molecular level.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-(2-Chloroethoxy)naphthalene | Naphthalene derivative | Chlorine substituent instead of bromine |
1-(2-Bromopropoxy)naphthalene | Naphthalene derivative | Propyl group instead of ethyl |
1-(2-Methoxyethoxy)naphthalene | Naphthalene derivative | Methoxy group providing different reactivity |
1-(2-Hydroxyethyl)naphthalene | Naphthol derivative | Hydroxy group allowing for different functionalization |
This table illustrates how the presence of different substituents affects the biological activity and reactivity of naphthalene derivatives. The unique combination of bromine and ethyl ether functionalities in this compound enhances its effectiveness in biological applications compared to its analogs.
Properties
IUPAC Name |
1-(2-bromoethoxy)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGFJKNQKBMXBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00927703 | |
Record name | 1-(2-Bromoethoxy)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00927703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13247-79-5 | |
Record name | Naphthalene, 1-(2-bromoethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013247795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Bromoethoxy)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00927703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromoethoxy)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.